Merestinib

Description

This compound is an orally available, small molecule inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. This compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. This agent has potent anti-tumor efficacy in mono and combination therapy in a broad range of cancers. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

in phase I clinical trials (2013); structure in first source

Properties

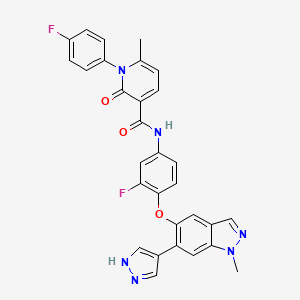

IUPAC Name |

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHADVLVFMKEIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659635 | |

| Record name | Merestinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206799-15-6 | |

| Record name | Merestinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merestinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merestinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERESTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Merestinib's Mechanism of Action in NSCLC Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib (LY2801653) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) models.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in NSCLC cell lines, focusing on its dual inhibition of the MET and AXL receptor tyrosine kinases and the subsequent impact on downstream signaling pathways critical for tumor cell proliferation, survival, and invasion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and its Primary Targets in NSCLC

This compound is a type-II ATP-competitive inhibitor that targets multiple receptor tyrosine kinases, with particularly high potency against MET and AXL.[2] Aberrant signaling through the MET and AXL pathways is a known driver of tumorigenesis, progression, and drug resistance in NSCLC.[3][4]

-

MET (Mesenchymal-Epithelial Transition Factor): The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, primarily the RAS/MAPK (ERK) and PI3K/AKT pathways, which promote cell growth, survival, and motility.[5] Genetic alterations such as MET amplification and exon 14 skipping mutations are established oncogenic drivers in a subset of NSCLC.[5]

-

AXL: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, AXL and its ligand Gas6 are frequently overexpressed in NSCLC. AXL activation contributes to tumor progression, metastasis, and the development of resistance to other targeted therapies, such as EGFR inhibitors.

By simultaneously inhibiting both MET and AXL, this compound offers a promising therapeutic strategy to overcome both primary oncogenic signaling and mechanisms of acquired resistance in NSCLC.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent inhibition of a range of kinases, with particularly low IC50 values for MET and AXL. The following tables summarize the available quantitative data on this compound's inhibitory activity from in vitro studies.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| AXL | 2 [1][2][6][7] |

| MET (Ki) | 2 [1][2][7] |

| DDR1 | 0.1[1][2][6][7] |

| MKNK1/2 | 7[1][2][6][7] |

| FLT3 | 7[1][2][6][7] |

| MERTK | 10[1][2][6][7] |

| MST1R (RON) | 11[1][2][6][7] |

| ROS1 | 23[2][7] |

| TYRO3 | 28[6] |

| PDGFRA | 41[6] |

| TEK | 63[6] |

Table 2: Anti-proliferative and MET Phosphorylation Inhibition Activity of this compound in NSCLC Cell Lines

| Cell Line | Genetic Background | Assay Type | IC50 (nM) |

| H460 | MET expressing | MET Autophosphorylation | 35.2 ± 6.9[1][6][7] |

| S114 | Not Specified | MET Autophosphorylation | 59.2[1][6][7] |

| H441 | MET Overexpression | Tumor Growth (Xenograft) | Dose-dependent inhibition[1][3] |

| NCI-H1993 | MET Amplification | Proliferation | Potent Inhibition[2] |

| Hs746T | MET Amplification | Proliferation | Potent Inhibition[2] |

| MKN45 | MET Amplification | Proliferation | Potent Inhibition[2] |

| H1975 | EGFR L858R/T790M, MET Overexpression | Tumor Growth (Xenograft) | 61.8%–85.3% inhibition[3] |

| A549 | KRAS Mutant, low MET | Tumor Growth (Xenograft) | 50.6% inhibition[3] |

Core Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by blocking the activation of MET and AXL, thereby inhibiting their downstream signaling cascades. The primary pathways affected are the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

Inhibition of the MET Signaling Pathway

Upon HGF binding, MET dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1. This leads to the activation of PI3K and RAS, which in turn activate AKT and ERK, respectively. This compound, as a type II ATP-competitive inhibitor, binds to the inactive "DFG-out" conformation of MET, preventing its activation and subsequent downstream signaling.[5]

Inhibition of the AXL Signaling Pathway

Similar to MET, the binding of Gas6 to AXL induces its dimerization and autophosphorylation, leading to the activation of downstream effectors, including the PI3K/AKT and MAPK/ERK pathways.[4] AXL signaling is also implicated in epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. This compound's potent inhibition of AXL blocks these pro-tumorigenic processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in NSCLC cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for determining the IC50 values of this compound in a panel of NSCLC cell lines.[8][9]

Materials:

-

NSCLC cell lines (e.g., H460, A549, H1975, H441)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (LY2801653)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of MET, AXL, and their downstream effectors AKT and ERK.[5][10][11]

Materials:

-

NSCLC cell lines

-

This compound (LY2801653)

-

HGF and/or Gas6 (if stimulating ligand-dependent activation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-MET, MET, p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate NSCLC cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). If investigating ligand-induced phosphorylation, serum-starve cells before treatment and then stimulate with HGF or Gas6 in the presence or absence of this compound.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the total protein and/or loading control.

Conclusion

This compound is a potent dual inhibitor of MET and AXL, key oncogenic drivers in NSCLC. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways. This multifaceted inhibition results in reduced tumor cell proliferation, survival, and invasion in various NSCLC cell line models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in NSCLC. Further investigation into the efficacy of this compound in a broader range of NSCLC subtypes, including those with acquired resistance to other targeted therapies, is warranted.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. origene.com [origene.com]

Merestinib (LY2801653): A Comprehensive Technical Guide to its Multi-Kinase Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib, also known as LY2801653, is an orally bioavailable, type-II ATP-competitive small molecule inhibitor targeting a select group of oncogenic kinases.[1][2][3] Initially developed as a potent inhibitor of the c-Met receptor tyrosine kinase, further characterization has revealed its activity against a broader spectrum of kinases implicated in tumor growth, survival, and angiogenesis.[2][4] This technical guide provides an in-depth overview of this compound's multi-kinase inhibitory profile, detailing its quantitative inhibitory activities, the experimental methodologies used for their determination, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

This compound has been evaluated against a wide panel of kinases, demonstrating potent inhibitory activity against several key oncogenic drivers. The following tables summarize the in vitro and cell-based inhibitory activities of this compound against its primary targets.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Parameter | Value (nM) | Reference |

| c-Met | Ki | 2 | [1][3][5][6] |

| c-Met | IC50 | 4.7 | [4] |

| AXL | IC50 | 2 | [5][6] |

| DDR1 | IC50 | 0.1 | [5][6] |

| DDR2 | IC50 | 7 | [5][6] |

| FLT3 | IC50 | 7 | [5][6] |

| MERTK | IC50 | 10 | [5][6] |

| MKNK1/2 | IC50 | 7 | [5][6] |

| MST1R (RON) | IC50 | 11 | [5][6] |

| ROS1 | IC50 | 23 | [6] |

| TEK (Tie2) | IC50 | 63 | [5] |

| TYRO3 | IC50 | 28 | [5] |

| PDGFRA | IC50 | 41 | [5] |

Table 2: Cell-Based Kinase Inhibition Profile of this compound

| Target Kinase | Cell Line | Inhibition Parameter | Value (nM) | Reference |

| c-Met Autophosphorylation | H460 | IC50 | 35.2 ± 6.9 | [5][6] |

| c-Met Autophosphorylation | S114 | IC50 | 59.2 | [5][6] |

Table 3: NTRK Inhibition Profile of this compound

| Target Kinase | Inhibition Parameter | Value (nM) | Reference |

| NTRK1 | Kd | 20 | [4] |

| NTRK2 | Kd | 92 | [4] |

| NTRK3 | Kd | 54 | [4] |

Key Signaling Pathways Targeted by this compound

This compound's therapeutic potential stems from its ability to simultaneously inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the c-Met, AXL, and NTRK signaling cascades.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular functions, but their aberrant activation is a key driver in many cancers.[7][8][9][10][11] Overexpression, amplification, or mutation of the MET gene leads to constitutive activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting tumor growth, invasion, and angiogenesis.[7][10]

AXL Signaling Pathway

AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is another key target of this compound.[12][13][14][15][16] Its ligand, Gas6, activates downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, migration, and therapy resistance.[12][13][14]

NTRK Signaling Pathway

The neurotrophic receptor tyrosine kinase (NTRK) family, comprising NTRK1, NTRK2, and NTRK3, are receptors for neurotrophins and play a crucial role in the development and function of the nervous system.[17][18][19][20][21] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of tumors, leading to ligand-independent, constitutive activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[17][18]

Experimental Protocols

The quantitative data presented in this guide were generated using a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies representative of those used in the characterization of this compound.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This assay format is commonly used for high-throughput screening and determination of IC50 values for kinase inhibitors. The principle is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor).[22]

Materials:

-

Kinase of interest (e.g., recombinant human c-Met)

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

This compound (or other test compounds)

-

Kinase reaction buffer

-

TR-FRET dilution buffer

-

EDTA (to stop the reaction)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and fluorescein-labeled substrate in kinase reaction buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is calculated.

-

Data Analysis: The TR-FRET ratio is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic model.

Cell-Based Phosphorylation ELISA

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.[23][24][25][26]

Materials:

-

Adherent cell line expressing the target kinase (e.g., H460 cells for c-Met)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Ligand to stimulate kinase activity (e.g., HGF for c-Met)

-

This compound (or other test compounds)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching buffer

-

Blocking buffer

-

Primary antibodies (one specific for the total kinase protein and another for the phosphorylated form)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

-

-

Fixation and Permeabilization:

-

Fix the cells with fixing solution.

-

Wash the cells and then add quenching buffer to reduce background.

-

Permeabilize the cells if the target is intracellular.

-

-

Immunodetection:

-

Block non-specific binding sites with blocking buffer.

-

Incubate the cells with either the anti-total kinase primary antibody or the anti-phospho-kinase primary antibody.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

-

Signal Development and Measurement:

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The absorbance values for the phospho-protein are normalized to the total protein levels. The normalized data is then plotted against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound (LY2801653) is a potent multi-kinase inhibitor with significant activity against c-Met, AXL, NTRK, and other oncogenic kinases.[2][4][5][6][9][27][28][29][30] Its ability to concurrently block multiple key signaling pathways provides a strong rationale for its investigation in various cancer types. This technical guide has summarized the quantitative inhibitory profile of this compound, provided an overview of the primary signaling pathways it targets, and detailed the experimental methodologies used for its characterization. This information serves as a valuable resource for researchers and drug development professionals working on the advancement of targeted cancer therapies.

References

- 1. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]

- 15. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biocomputix.com [biocomputix.com]

- 21. neurotrophic-receptor-tyrosine-kinase-ntrk-fusions-and-their-role-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. ELISA实验方法 [sigmaaldrich.cn]

- 24. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. protocolsandsolutions.com [protocolsandsolutions.com]

- 26. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. This compound - Wikipedia [en.wikipedia.org]

- 29. caymanchem.com [caymanchem.com]

- 30. First‐in‐Human Phase I Study of this compound, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Merestinib's Role in MET-Amplified Cancers: A Technical Guide

Abstract

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical oncogenic driver in various malignancies, with MET gene amplification being a key mechanism of aberrant signaling. This amplification leads to ligand-independent receptor activation, promoting tumor cell proliferation, survival, invasion, and angiogenesis. Merestinib (LY2801653) is a potent, orally available, Type-II ATP-competitive inhibitor of MET that has demonstrated significant anti-tumor activity in preclinical models and clinical trials involving MET-driven cancers. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy in MET-amplified contexts, and the experimental protocols used for its evaluation.

This compound: Mechanism of Action and Kinase Specificity

This compound is a small molecule inhibitor that selectively targets the MET tyrosine kinase.[1][2] It functions as a Type-II ATP-competitive inhibitor, binding to the MET kinase domain in its inactive, "DFG-out" conformation.[3][4][5] This mode of binding provides high potency and a slow dissociation rate, contributing to a durable pharmacodynamic effect.[4][6] The inhibitory constant (Ki) for c-Met is 2 nM.[3][6][7]

While highly potent against MET, this compound also exhibits inhibitory activity against a panel of other receptor tyrosine kinases, which may contribute to its overall anti-tumor effect.[1][6][8]

Table 1: Kinase Inhibitory Profile of this compound (LY2801653)

| Kinase Target | Inhibition Value (IC50 / Ki) |

|---|---|

| c-Met | 2 nM (Ki) [3][6][7] |

| DDR1 | 0.1 nM (IC50)[6][7] |

| AXL | 2 nM (IC50)[6][7] |

| FLT3 | 7 nM (IC50)[6][7] |

| MKNK1/2 | 7 nM (IC50)[6][7] |

| DDR2 | 7 nM (IC50)[6][7] |

| MERTK | 10 nM (IC50)[6][7] |

| MST1R (RON) | 11 nM (IC50)[6][7] |

| ROS1 | 23 nM (IC50)[4] |

| TYRO3 | 28 nM (IC50)[6] |

| PDGFRA | 41 nM (IC50)[6] |

The HGF/MET Signaling Pathway

The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, promoting cell growth, survival, and motility.[8][9] In MET-amplified cancers, the high receptor density on the cell surface can lead to ligand-independent dimerization and constitutive activation of these downstream pathways.[10] this compound's inhibition of MET phosphorylation effectively blocks these signals.[11]

Preclinical Efficacy in MET-Amplified Cancer Models

In Vitro Studies

This compound demonstrates potent anti-proliferative activity in cancer cell lines characterized by MET gene amplification.[3][4] This effect is significantly more pronounced compared to cell lines without MET amplification.[3][4] The inhibition of MET autophosphorylation is a direct measure of target engagement.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | MET Status | Assay | IC50 Value |

|---|---|---|---|---|

| Hs746t | Gastric | MET Amplification, Exon 14 Skipping | Proliferation | 34 nM[12][13] |

| MKN-45 | Gastric | MET Amplification | Proliferation | More potent than non-amplified lines[3][4] |

| H1993 | Lung | MET Amplification | Proliferation | More potent than non-amplified lines[4] |

| H460 | Lung | Wild-Type (HGF-stimulated) | MET Autophosphorylation | 35.2 ± 6.9 nM[4][6][7] |

| S114 | - | (HGF-stimulated) | MET Autophosphorylation | 59.2 nM[4][6][7] |

| U-87MG | Glioblastoma | MET Autocrine | Proliferation | Less potent than amplified lines[3] |

| KATO-III | Gastric | Wild-Type | Proliferation | Less potent than amplified lines[3][4] |

In Vivo Studies

In vivo studies using xenograft models confirm the anti-tumor activity of this compound. Oral administration of the drug leads to significant tumor growth inhibition and, in some cases, durable tumor regression, particularly in models with high MET dependency.[6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | MET Status | This compound Dose | Outcome |

|---|---|---|---|---|

| Hs746t | Gastric | MET Amplification, Exon 14 Skipping | 12 mg/kg qd | 91.8% tumor regression[12][13] |

| Hs746t | Gastric | MET Amplification, Exon 14 Skipping | 6 mg/kg qd | Transient regression, then regrowth[13] |

| MKN-45 | Gastric | MET Amplification | Not Specified | Anti-tumor effects demonstrated[6][7] |

| U-87MG | Glioblastoma | MET Autocrine | 12 mg/kg bid | Anti-tumor activity demonstrated[3] |

| H441 | Lung | MET Over-expressed | 12 mg/kg bid | Anti-tumor activity demonstrated[3] |

Clinical Investigations

Phase I and II clinical trials have evaluated the safety, tolerability, and anti-tumor activity of this compound in patients with advanced cancers.[1][8] A phase I study established a recommended phase II dose of 120 mg once daily.[8] In this study, responses were observed, including one complete response and three partial responses in patients with cholangiocarcinoma. Overall, 32% of the 186 patients enrolled achieved stable disease as their best response.[8] A phase II study specifically investigated this compound in patients with non-small cell lung cancers (NSCLC) harboring MET exon 14 skipping mutations and solid tumors with NTRK rearrangements.[14]

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance to MET inhibitors is a significant clinical challenge. Resistance to this compound can emerge through two primary routes: on-target alterations within the MET gene itself or off-target activation of bypass signaling pathways.

-

On-Target Resistance : Secondary mutations in the MET kinase domain can interfere with drug binding. While this compound, as a Type II inhibitor, can overcome resistance mutations that affect Type I inhibitors (e.g., D1228V), other mutations may still confer resistance.[5][6][15] Focal amplification of the mutant MET allele is another on-target mechanism.[5][16]

-

Off-Target Resistance : The activation of alternative signaling pathways can bypass the need for MET signaling. This frequently involves the amplification or mutation of other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules (e.g., KRAS, BRAF).[5][15]

Experimental Protocols

Detection of MET Amplification

Accurate identification of MET amplification is crucial for patient selection. Fluorescence In Situ Hybridization (FISH) is considered the gold standard, while Next-Generation Sequencing (NGS) is increasingly used.[17][18]

-

Fluorescence In Situ Hybridization (FISH)

-

Probe Design : Utilize a dual-color probe set with a probe specific for the MET gene locus (7q31) and a control probe for the centromere of chromosome 7 (CEP7).[17]

-

Tissue Preparation : Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).

-

Pre-treatment : Deparaffinize slides in xylene, rehydrate through an ethanol gradient, and perform heat-induced epitope retrieval. Digest with protease (e.g., pepsin) to allow probe penetration.

-

Hybridization : Apply the probe mixture to the tissue, cover with a coverslip, and seal. Denature the DNA on a heat block (e.g., 75°C for 5 minutes) and hybridize overnight in a humidified chamber (e.g., 37°C).

-

Post-Hybridization Washes : Wash slides in stringent salt solutions at elevated temperatures to remove non-specifically bound probes.

-

Counterstaining & Mounting : Counterstain the nuclei with DAPI and mount with an anti-fade medium.

-

Analysis : Using a fluorescence microscope, count the number of MET (e.g., red) and CEP7 (e.g., green) signals in at least 50-100 non-overlapping tumor cell nuclei.

-

Scoring : Determine the MET/CEP7 ratio and the average MET gene copy number (GCN). High-level amplification is often defined by a MET/CEP7 ratio ≥ 2.0 or a high GCN (e.g., ≥6).[10][19]

-

-

Next-Generation Sequencing (NGS)

-

DNA Extraction : Extract high-quality genomic DNA from tumor tissue or circulating tumor DNA (ctDNA) from a blood sample.[20]

-

Library Preparation : Fragment the DNA and ligate adapters for sequencing. Use a hybridization-based capture panel that includes probes targeting the MET gene along with other cancer-relevant genes.

-

Sequencing : Sequence the prepared library on an NGS platform.

-

Bioinformatic Analysis : Align sequencing reads to the human reference genome. A specialized algorithm calculates the gene copy number by comparing the read depth of the MET gene to a baseline from a pool of normal samples or to other genomic regions within the same sample.[19][21]

-

Interpretation : An increase in the calculated copy number above a defined threshold (e.g., GCN ≥ 5) indicates amplification.[19] NGS can also simultaneously detect MET exon 14 skipping mutations and other alterations.[17][20]

-

In Vitro Cell Viability Assay (Resazurin Reduction)

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a drug.[22][23][24]

-

Cell Seeding : Culture MET-amplified (e.g., MKN-45, Hs746t) and MET wild-type cancer cells. Trypsinize and seed cells into 96-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

-

Drug Treatment : Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubation : Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Reagent Addition : Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.

-

Incubation : Incubate for an additional 2-4 hours, allowing viable cells to metabolize the non-fluorescent resazurin into the fluorescent product, resorufin.

-

Measurement : Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 560 nm/590 nm).

-

Data Analysis : Subtract the background fluorescence (from media-only wells). Normalize the fluorescence values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of drug concentration and use a non-linear regression model to calculate the IC50 value.

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo efficacy of an anti-cancer agent.[25][26]

-

Cell Preparation : Culture a MET-amplified cell line (e.g., Hs746t). Harvest 2-5 million viable cells per animal.

-

Implantation : Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[26]

-

Tumor Growth Monitoring : Allow tumors to establish. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Dosing : Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=7-10 mice/group).

-

Treatment Administration : Prepare this compound in an appropriate vehicle for oral gavage. Administer the drug daily (qd) or twice daily (bid) at specified doses (e.g., 6 mg/kg, 12 mg/kg). Administer vehicle only to the control group.[13]

-

Endpoint Analysis : Continue treatment for a defined period (e.g., 21-28 days).[13] Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis : Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) or tumor regression percentage to determine efficacy.

Conclusion

This compound is a potent MET kinase inhibitor with significant activity against MET-amplified cancers. Preclinical data robustly support its mechanism of action and demonstrate profound anti-tumor effects in both in vitro and in vivo models characterized by MET dependency. Clinical studies have shown a tolerable safety profile and evidence of anti-cancer activity, validating MET amplification as a therapeutic target. The continued investigation of this compound, both as a monotherapy and in combination, is warranted, particularly with the use of robust biomarker strategies to identify patients most likely to benefit and to understand and overcome mechanisms of acquired resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. qeios.com [qeios.com]

- 3. This compound (LY2801653) | c-Met inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. First‐in‐Human Phase I Study of this compound, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MET-Dependent Solid Tumors: Molecular Diagnosis and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Inhibition of the HGF/c-Met Pathway by this compound Augments the Effects of Albumin-Bound Paclitaxel in Gastric Cancer [scholarworks.indianapolis.iu.edu]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A Phase II Study of this compound in Non-Small Cell Lung Cancers Harboring MET Exon 14 Mutations and solid tumors with NTRK rearrangements | Dana-Farber Cancer Institute [dana-farber.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of acquired resistance to MET tyrosine kinase inhibitors (TKIs) in MET exon 14 (METex14) mutant non-small cell lung cancer (NSCLC). - ASCO [asco.org]

- 17. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lung.org [lung.org]

- 21. mdpi.com [mdpi.com]

- 22. news-medical.net [news-medical.net]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Merestinib's impact on downstream signaling pathways

An In-depth Technical Guide to Merestinib's Impact on Downstream Signaling Pathways

Introduction

This compound (LY2801653) is an orally available, small-molecule multi-kinase inhibitor developed by Eli Lilly for the treatment of various cancers.[1][2] It was initially designed to target the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[3] Aberrant MET signaling is a key driver in many tumors, promoting cell proliferation, survival, invasion, and angiogenesis.[3] this compound is classified as a Type II ATP-competitive inhibitor, which binds to the inactive "DFG-out" conformation of the kinase domain.[4][5] Beyond MET, this compound potently inhibits a range of other oncogenic kinases, making its impact on downstream signaling pathways broad and complex.[3][6][7] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on key signaling cascades, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as a potent, slow-off, Type II ATP-competitive inhibitor of the c-Met tyrosine kinase, displaying a high affinity with a dissociation constant (Ki) of 2 nM and a long pharmacodynamic residence half-life of 525 minutes.[6][7] As a Type II inhibitor, it stabilizes the inactive conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent phosphorylation and activation. This mode of inhibition can be effective against certain resistance mutations that affect Type I inhibitors.[5][8]

In addition to its primary target, c-Met, this compound demonstrates potent inhibitory activity against a panel of other receptor tyrosine kinases (RTKs) and serine/threonine kinases that are implicated in tumorigenesis and drug resistance.[3][9]

Quantitative Kinase Inhibition Profile

The polypharmacology of this compound is evident in its inhibitory constants against various kinases. This multi-targeting capability allows it to counteract redundant signaling pathways and potential mechanisms of resistance.

| Target Kinase | Inhibition Value (IC50 / Ki) | Reference |

| c-Met | Ki = 2 nM | [6][7] |

| AXL | IC50 = 2 nM | [6][7] |

| DDR1 | IC50 = 0.1 nM | [6][7] |

| MKNK1/2 | IC50 = 7 nM | [6][7] |

| FLT3 | IC50 = 7 nM | [6][7] |

| DDR2 | IC50 = 7 nM | [6][7] |

| MERTK | IC50 = 10 nM | [6][7] |

| MST1R (RON) | IC50 = 11 nM | [6][7] |

| ROS1 | IC50 = 23 nM | [6] |

| NTRK1/2/3 | Potent Inhibition Demonstrated | [1][4] |

Impact on Core Downstream Signaling Pathways

This compound's inhibition of multiple upstream RTKs converges on several critical downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central regulators of cell growth, proliferation, survival, and motility.

MET Signaling Pathway

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2. This initiates downstream signaling through the MAPK and PI3K/AKT pathways. This compound directly binds to c-Met, preventing this initial activation step and blocking all subsequent signaling events.[2] This leads to potent anti-proliferative activity in cell lines with MET gene amplification.[6]

AXL and MERTK (TAM Family) Signaling

AXL and MERTK are members of the TAM (TYRO3, AXL, MERTK) family of RTKs, which are key drivers of metastasis and therapeutic resistance. This compound's potent inhibition of AXL and MERTK helps to counteract these resistance mechanisms and suppress invasive tumor phenotypes.

NTRK Signaling Pathway

Chromosomal rearrangements can lead to NTRK gene fusions, which act as potent oncogenic drivers. This compound is a Type II inhibitor of NTRK1, 2, and 3.[4] It effectively inhibits NTRK phosphorylation and downstream signaling through the MAPK pathway, as evidenced by the reduction of phosphorylated ERK (p-ERK) in cells with NTRK fusions.[4] This activity is crucial for tumors dependent on this signaling axis.

MKNK1/2 and Translation Initiation

A unique aspect of this compound's activity is its direct inhibition of the serine/threonine kinases MKNK1 and MKNK2.[3][6] These kinases are downstream of the MAPK pathway and are responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylated eIF4E is critical for the translation of pro-cancer mRNAs. By inhibiting MKNK1/2, this compound directly suppresses this crucial step in protein synthesis, representing a distinct mechanism for curbing cancer cell growth.[4]

Mechanisms of Resistance to this compound

As with other targeted therapies, cancer cells can develop resistance to MET inhibitors. Understanding these mechanisms is critical for developing subsequent lines of treatment.

-

On-Target Resistance: This involves the acquisition of secondary mutations within the MET kinase domain (e.g., D1228N, Y1230H) that interfere with drug binding.[5][10] High-level amplification of the mutant MET allele can also overcome the inhibitory effect.[5]

-

Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to bypass the inhibited MET pathway. This frequently involves the amplification or mutation of other oncogenes such as KRAS, EGFR, HER3, or BRAF.[5][8]

The dual action of this compound against MET and other RTKs like AXL may proactively address some bypass signaling mechanisms. Furthermore, as a Type II inhibitor, this compound may retain activity against certain on-target mutations that confer resistance to Type I inhibitors.[4][8]

Key Experimental Protocols

Western Blotting for Phospho-Kinase Inhibition

This protocol is used to quantitatively assess the inhibition of kinase phosphorylation in response to this compound treatment.

-

Cell Culture and Treatment: Plate tumor cells (e.g., KM-12 cells for NTRK analysis) and allow them to adhere. Starve cells of serum if ligand stimulation is required. Treat cells with a dose range of this compound (e.g., 0-1000 nM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-p-NTRK Y490, anti-p-ERK, anti-p-eIF4E) and the total protein as a loading control (e.g., anti-NTRK, anti-ERK).

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager or X-ray film. Densitometry is used to quantify the reduction in phosphorylation relative to total protein and vehicle controls.

Cell Viability / Proliferation Assay

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound to generate a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement:

-

Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT to each well.

-

Incubate for 1-4 hours to allow for the metabolic conversion of the reagent into a colored formazan product by viable cells.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

Conclusion

This compound is a multi-kinase inhibitor that exerts its anti-tumor effects by potently targeting c-Met and a range of other oncogenic kinases, including AXL, MERTK, NTRK, and MKNK1/2.[4][6] This polypharmacology allows it to disrupt multiple, often redundant, signaling pathways that are critical for tumor growth and survival, primarily the MAPK and PI3K/AKT cascades. Its unique ability to also inhibit MKNK1/2 provides an additional layer of control over the translation of cancer-promoting proteins. While acquired resistance through on-target mutations and bypass pathway activation remains a clinical challenge, the multi-targeted nature and Type II inhibitory mechanism of this compound make it a valuable agent for further investigation in cancers with specific genetic alterations like MET exon 14 mutations or NTRK fusions.[5][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. First‐in‐Human Phase I Study of this compound, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 10. Mechanisms of acquired resistance to MET tyrosine kinase inhibitors (TKIs) in MET exon 14 (METex14) mutant non-small cell lung cancer (NSCLC). - ASCO [asco.org]

- 11. A Phase II Study of this compound in Non-Small Cell Lung Cancers Harboring MET Exon 14 Mutations and solid tumors with NTRK rearrangements | Dana-Farber Cancer Institute [dana-farber.org]

Merestinib: A Multi-Targeted Approach to Inhibiting Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Merestinib (LY2801653) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor growth, metastasis, and angiogenesis.[1][2] While initially developed as a c-Met inhibitor, its broad kinase activity profile, encompassing key drivers of neovascularization such as AXL and TIE2, positions it as a compelling anti-angiogenic agent. This guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction to this compound's Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for their growth and dissemination.[3] this compound's anti-angiogenic activity stems from its ability to inhibit several key RTKs expressed on endothelial cells, the primary cells involved in angiogenesis.[1] By targeting multiple pro-angiogenic pathways simultaneously, this compound offers a potentially more robust and durable anti-angiogenic response compared to agents targeting a single pathway.

Quantitative Data on this compound's Kinase Inhibition and Anti-Angiogenic Activity

This compound has demonstrated potent inhibitory activity against a range of kinases implicated in angiogenesis. The following tables summarize key quantitative data from preclinical studies.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

| c-Met | 4.7 (biochemical) | [4] |

| c-Met (cellular) | 35-52 | [4] |

| AXL | 2 | [2] |

| TIE2 (TEK) | Not specified | [1] |

| DDR1 | 0.1 | [2] |

| DDR2 | 7 | [2] |

| MERTK | 10 | [2] |

| ROS1 | Not specified | [1] |

| MKNK1/2 | Not specified | [1] |

Table 2: Preclinical Anti-Angiogenic Activity of this compound

| Assay Type | Model | Key Findings | Reference |

| Endothelial Cell Co-culture | HUVEC/Fibroblast | Inhibited VEGF-dependent and -independent cord formation and sprouting (potency in low nM range) | [5] |

| In Vivo Matrigel Plug | Mouse | 69% decrease in vascular density | [5] |

| In Vivo Matrigel Plug (Combination) | Mouse | 92% decrease in vascular density (with ramucirumab) | [5] |

| Adenovirus-driven VEGF-A Ear Angiogenesis | Mouse | Inhibited angiogenesis; enhanced effect in combination with anti-VEGFR2 antibody (DC101) | [5] |

| MKN45 Gastric Tumor Xenograft | Mouse | Tumor regression of 27.6% (in combination with DC101) | [5] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by disrupting key signaling cascades within endothelial cells. The primary targets are the c-Met, AXL, and TIE2 pathways.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), plays a significant role in endothelial cell proliferation, migration, and morphogenesis.[6][7] this compound's inhibition of c-Met blocks these pro-angiogenic signals.

Caption: this compound inhibits HGF-induced c-Met signaling.

Disruption of AXL Signaling

AXL, a receptor tyrosine kinase activated by Gas6, is increasingly recognized for its role in promoting angiogenesis, particularly in the context of resistance to anti-VEGF therapies.[8][9][10] AXL signaling in endothelial cells promotes their migration, proliferation, and survival.[4]

Caption: this compound blocks pro-angiogenic AXL signaling.

Modulation of TIE2 Signaling

The TIE2 receptor and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular stability and remodeling.[11][12] While Ang1/TIE2 signaling promotes vessel maturation and stability, Ang2 can act as a context-dependent antagonist, leading to vessel destabilization and angiogenesis, particularly in the presence of VEGF.[13] this compound's inhibition of TIE2 can interfere with these processes.

Caption: this compound interferes with TIE2-mediated vascular signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the anti-angiogenic properties of this compound.

Endothelial Cell Co-culture Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Caption: Workflow for the endothelial cell co-culture tube formation assay.

Protocol:

-

Fibroblast Seeding: Plate primary human dermal fibroblasts in a 24-well plate and culture until they reach confluence, forming a feeder layer.

-

HUVEC Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the confluent fibroblast layer.

-

Treatment: After HUVEC adherence, replace the medium with fresh endothelial growth medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the co-culture for 24-72 hours to allow for tube formation.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for an endothelial cell-specific marker, such as CD31, using immunofluorescence.

-

Imaging and Quantification: Capture images using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Protocol:

-

Preparation of Matrigel Mixture: Thaw Matrigel on ice and mix with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of this compound or vehicle control.

-

Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

-

Incubation: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.

-

Plug Excision and Analysis: Excise the Matrigel plugs. Vascularization can be quantified by measuring the hemoglobin content using Drabkin's reagent or by immunohistochemical staining of plug sections for an endothelial marker like CD31, followed by quantification of microvessel density.[14][15][16][17]

Clinical Perspectives

Clinical trials of this compound, both as a monotherapy and in combination with other agents, have primarily focused on its anti-tumor efficacy and safety profile in various advanced cancers.[1][18] While specific endpoints for anti-angiogenic activity are not always the primary focus, the observed anti-tumor effects are likely, in part, attributable to its inhibition of angiogenesis. Future clinical investigations could incorporate the analysis of circulating angiogenesis biomarkers (e.g., VEGF, sVEGFR-2, angiopoietins) and advanced imaging techniques to more directly assess the anti-angiogenic impact of this compound in patients.[5][19][20][21][22]

Conclusion

This compound's multi-targeted kinase inhibition profile provides a strong rationale for its potent anti-angiogenic activity. By simultaneously blocking key signaling pathways mediated by c-Met, AXL, and TIE2, this compound can effectively inhibit endothelial cell proliferation, migration, and tube formation, leading to a reduction in tumor neovascularization. The preclinical data summarized herein, coupled with the detailed experimental protocols, offer a solid foundation for further research into the anti-angiogenic properties of this compound and its potential as a valuable component of anti-cancer therapy. The continued exploration of its effects on the tumor microenvironment and the identification of predictive biomarkers will be crucial for optimizing its clinical development and application.

References

- 1. First‐in‐Human Phase I Study of this compound, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Clinical biomarkers of angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Axl signaling is an important mediator of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Tie2 (to) Abl: Signaling to endothelial cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. First-in-Human Phase I Study of this compound, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biomarkers of angiogenesis and their role in the development of VEGF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Circulating Biomarkers for Tumor Angiogenesis: Where Are We? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Circulating and imaging markers for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Merestinib in Cancers with MET Exon 14 Skipping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical regulator of cell growth, survival, and motility. Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. These mutations lead to a constitutively active MET receptor, promoting tumor progression and metastasis. Merestinib (LY2801653), a potent, orally bioavailable, type II ATP-competitive inhibitor of MET, has emerged as a promising therapeutic agent for cancers harboring METex14 skipping mutations. This technical guide provides an in-depth overview of the preclinical and clinical rationale for the use of this compound in this patient population, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols.

Introduction: MET Exon 14 Skipping as an Oncogenic Driver

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] MET exon 14 encodes the juxtamembrane domain of the MET receptor, which contains a binding site for the E3 ubiquitin ligase, CBL.[1] The binding of CBL to this domain is a critical step in the ubiquitination and subsequent degradation of the MET receptor, thus acting as a negative regulatory mechanism.

Mutations that lead to the skipping of MET exon 14 during mRNA splicing result in the loss of this CBL binding site.[1] This impairment of receptor degradation leads to increased stability and accumulation of the MET protein on the cell surface, resulting in ligand-independent, constitutive activation of downstream oncogenic signaling.[1] METex14 skipping mutations are found in approximately 3-4% of NSCLC cases and have been identified in various other solid tumors.[2]

This compound: A Potent Inhibitor of MET

This compound is a small molecule inhibitor that targets the MET tyrosine kinase. It is classified as a type II inhibitor, binding to the inactive conformation of the kinase domain and an adjacent allosteric pocket.[3] This mode of action provides a distinct inhibitory profile compared to type I inhibitors.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. By blocking the catalytic activity of the MET receptor, this compound effectively abrogates the oncogenic signals driven by METex14 skipping, leading to the inhibition of tumor cell proliferation and survival.

Kinase Inhibitory Profile

This compound has demonstrated potent inhibitory activity against MET and a panel of other kinases. The table below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key targets.

| Target Kinase | Ki (nM) | IC50 (nM) |

| MET | 2 | - |

| MST1R | - | 11 |

| AXL | - | 2 |

| MERTK | - | 10 |

| FLT3 | - | 7 |

| ROS1 | - | - |

| DDR1 | - | 0.1 |

| DDR2 | - | 7 |

| MKNK1/2 | - | 7 |

Data compiled from publicly available sources.

Preclinical Efficacy of this compound in MET Exon 14 Skipping Models

The antitumor activity of this compound has been evaluated in preclinical models harboring METex14 skipping mutations. The Hs746t gastric cancer cell line, which has a METex14 skipping mutation and MET gene amplification, has been a key model for these studies.[3][4]

In Vitro Studies

In vitro experiments have demonstrated the potent anti-proliferative effects of this compound in cancer cells with METex14 skipping.

| Cell Line | Cancer Type | MET Alteration | This compound IC50 (nM) for Cell Proliferation |

| Hs746t | Gastric Cancer | METex14 skipping, MET amplification | 34 |

Data from a study evaluating this compound in the Hs746t cell line.[4]

Furthermore, this compound has been shown to effectively inhibit the phosphorylation of the MET receptor (pMET) in these cells, confirming its on-target activity.[4]

In Vivo Studies

The in vivo efficacy of this compound has been assessed in xenograft models using the Hs746t cell line.

| Animal Model | Tumor Type | Treatment | Dosage | Tumor Regression (%) |

| Athymic Nude Mice | Hs746t Xenograft | This compound | 12 mg/kg, once daily | 91.8 |

| Athymic Nude Mice | Hs746t Xenograft | This compound | 6 mg/kg, once daily | Transient regression |

Data from a study evaluating this compound in an Hs746t xenograft model.[4][5] These results highlight a dose-dependent antitumor response with durable tumor regression observed at the higher dose.[4][5]

Clinical Development of this compound for MET Exon 14 Skipping Cancers

A Phase II clinical trial (NCT02920996) was initiated to evaluate the efficacy and safety of this compound in patients with NSCLC harboring MET exon 14 mutations, as well as other solid tumors with NTRK rearrangements.[6] While the full results for the METex14 skipping cohort have not been formally published in a peer-reviewed journal, the initiation of this trial was supported by the strong preclinical data.

Clinical Trial Information (NCT02920996)

| Phase | Status | Conditions | Interventions |

| II | Unknown | Non-Small Cell Lung Cancer, Solid Tumors | Drug: this compound |

Information sourced from clinical trial registries.

At the time of this guide's compilation, specific quantitative data on objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS) for the METex14 skipping cohort from this trial are not publicly available.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of a compound on cell proliferation.

Materials:

-

Cancer cell line (e.g., Hs746t)

-

Complete growth medium

-

This compound (or other test compounds)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for MET Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of the MET receptor.

Materials:

-

Cancer cell line (e.g., Hs746t)

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pMET, anti-total MET, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations for a specified time. Wash cells with ice-old PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMET and total MET overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of pMET and total MET.

In Vivo Xenograft Model

This protocol describes a standard procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[7][8]

Materials:

-

Cancer cell line (e.g., Hs746t)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[7]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

-

Drug Administration: Administer this compound (e.g., 6 or 12 mg/kg) or vehicle control to the respective groups via oral gavage daily.[4]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.[4]

-

Data Analysis: Analyze the tumor growth inhibition and regression in the treatment groups compared to the control group.

Visualizations

Signaling Pathways

Caption: MET Signaling Pathway and the Impact of this compound and METex14 Skipping.

Experimental Workflows

Caption: Standard Experimental Workflows for Preclinical Evaluation.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity against cancers harboring MET exon 14 skipping mutations, providing a strong rationale for its clinical investigation. The available data highlight its potential as a targeted therapy for this molecularly defined patient population. The completion and reporting of the Phase II clinical trial (NCT02920996) are eagerly awaited to fully understand the clinical efficacy and safety profile of this compound in this context.

Future research should focus on several key areas:

-

Understanding Mechanisms of Resistance: As with other targeted therapies, acquired resistance to MET inhibitors is a significant clinical challenge. Investigating the molecular mechanisms of resistance to this compound will be crucial for developing strategies to overcome it, such as combination therapies.

-

Combination Strategies: Exploring the synergistic effects of this compound with other agents, including chemotherapy, immunotherapy, or other targeted therapies, may lead to improved patient outcomes.

-

Biomarker Development: Identifying predictive biomarkers beyond METex14 skipping could help to further refine the patient population most likely to benefit from this compound treatment.

References

- 1. MTT assay overview | Abcam [abcam.com]